molecular formula C11H11N3O3 B14011758 (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine

Cat. No.: B14011758
M. Wt: 233.22 g/mol
InChI Key: MZDYGALMEXUIPA-UHFFFAOYSA-N
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Description

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine typically involves the reaction of a pyrazole derivative with glycine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl group or other substituents on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)alanine
  • (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)valine

Uniqueness

(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)glycine is unique due to its specific combination of a pyrazole ring, phenyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[(5-oxo-1-phenylpyrazolidin-3-ylidene)amino]acetic acid

InChI

InChI=1S/C11H11N3O3/c15-10-6-9(12-7-11(16)17)13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,16,17)

InChI Key

MZDYGALMEXUIPA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC(=O)O)NN(C1=O)C2=CC=CC=C2

Origin of Product

United States

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